4-[(3-Iodophenyl)ethynyl]benzaldehyde
Description
4-[(3-Iodophenyl)ethynyl]benzaldehyde is a benzaldehyde derivative featuring an ethynyl (-C≡C-) linker connecting the benzaldehyde moiety to a 3-iodophenyl substituent. This compound is of significant interest in organic synthesis due to its dual functional groups: the aldehyde group enables condensation or nucleophilic addition reactions, while the ethynyl group and iodine substituent facilitate cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) for constructing complex architectures . The iodine atom at the meta position of the phenyl ring further enhances its utility in halogen-exchange reactions, radiopharmaceutical labeling, or as a directing group in metal-catalyzed transformations.
Properties
CAS No. |
628290-77-7 |
|---|---|
Molecular Formula |
C15H9IO |
Molecular Weight |
332.13 g/mol |
IUPAC Name |
4-[2-(3-iodophenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C15H9IO/c16-15-3-1-2-13(10-15)7-4-12-5-8-14(11-17)9-6-12/h1-3,5-6,8-11H |
InChI Key |
HBGOEVOUCADZTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C#CC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
The following table summarizes typical reaction conditions for synthesizing various ethynylbenzaldehydes, including 4-[(3-Iodophenyl)ethynyl]benzaldehyde:
| Step | Reagent/Condition | Time | Temperature | Yield (Approx.) |
|---|---|---|---|---|
| 1 | 3-Iodobenzaldehyde + Acetylene | 30–60 min | Reflux | >95% |
| 2 | Protecting agent (e.g., dioxolane) | Varies | Room Temp | N/A |
| 3 | Aqueous acid treatment | Varies | Room Temp | N/A |
Example Preparations
Several specific examples from literature illustrate variations in this synthetic route:
In one study, starting from 4-bromobenzaldehyde, an intermediate was formed using a protected acetylene reagent followed by treatment with aqueous acid to yield the final product with high purity.
Another method involved using a dioxolane protecting group for the aldehyde during synthesis, which allowed for better yields and cleaner reactions when hydrolyzing back to the aldehyde functionality.
Research Findings and Implications
Mechanistic Insights
Research indicates that employing protective groups effectively minimizes side reactions that could occur during the formation of arylacetylene intermediates. The use of bases like sodium hydride is crucial for activating the acetylene reagents, facilitating their coupling with aryl halides.
Applications
This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique structural properties that can influence biological activity.
Chemical Reactions Analysis
Sonogashira Coupling
The compound is synthesized via Sonogashira coupling between 4-bromobenzaldehyde and trimethylsilylacetylene under palladium catalysis. This reaction proceeds through oxidative addition of the aryl bromide to Pd(0), transmetallation with the acetylene, and reductive elimination to form the carbon-carbon bond. Key conditions include:
| Reagents/Conditions | Role |
|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Catalyst system |
| Triethylamine | Base and solvent |
| 60–85°C, inert atmosphere | Optimizes coupling efficiency |
Post-synthesis, the ethynyl group enables further cross-coupling reactions. For example, it reacts with aryl iodides (e.g., 2-(4-iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane) under similar conditions to yield extended π-conjugated systems .
Aldehyde-Specific Reactions
The benzaldehyde moiety participates in condensation and nucleophilic addition reactions:
Knoevenagel Condensation
Reacts with active methylene compounds (e.g., 2-cyanoacetic acid) to form α,β-unsaturated derivatives. This reaction is critical for synthesizing dyes and ligands:
text4-[(3-Iodophenyl)ethynyl]benzaldehyde + 2-cyanoacetic acid → (E)-3-(4-((3-iodophenyl)ethynyl)phenyl)-2-cyanoacrylic acid[6]
Conditions : Catalytic piperidine, ethanol reflux, 12–24 hours.
Nucleophilic Addition
The aldehyde undergoes Grignard or organolithium reagent additions. For example, reaction with methylmagnesium bromide yields the corresponding secondary alcohol, though steric hindrance from the ethynyl group may reduce yields.
Cyclization Reactions
The ethynyl and aldehyde groups facilitate acid-catalyzed cyclizations:
Naphthalene Formation
Under protic acid catalysis (e.g., H₂SO₄), the compound undergoes intramolecular cyclization with alkynylsilanes to form 2-aryl-3-silylnaphthalenes . This proceeds via electrophilic aromatic substitution, where the ethynyl group acts as a directing moiety.
Mechanism :
-
Protonation of the aldehyde oxygen.
-
Electrophilic attack by the ethynyl carbon on the aromatic ring.
-
Deprotonation and rearomatization.
Halogen Exchange Reactions
The iodine substituent undergoes metal-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
Reacts with arylboronic acids in the presence of Pd catalysts to form biaryl systems:
textThis compound + ArB(OH)₂ → 4-[(3-Biphenyl)ethynyl]benzaldehyde[5]
Conditions : Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C .
Ullmann Coupling
Forms carbon-heteroatom bonds with amines or thiols using copper catalysts . For example:
textThis compound + PhNH₂ → 4-[(3-(Phenylamino)phenyl)ethynyl]benzaldehyde
Radical Reactions
The ethynyl group participates in radical-mediated cycloadditions. Under UV light or thermal initiation, it reacts with alkenes to form six-membered rings via a [2+2+2] mechanism .
Example :
textThis compound + ethylene → Benzannulated cyclohexene derivative
Functional Group Transformations
Scientific Research Applications
Organic Synthesis
4-[(3-Iodophenyl)ethynyl]benzaldehyde serves as a versatile building block in organic synthesis. Its ability to participate in various coupling reactions, such as Sonogashira and Suzuki-Miyaura reactions, enables the formation of complex molecular architectures, which are essential for developing new materials and pharmaceuticals.
Medicinal Chemistry
The compound's halogenated structure enhances its biological activity, making it a candidate for drug development. Research has indicated potential anticancer properties due to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species .
Material Science
In material science, this compound is investigated for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties contribute to improved charge mobility and stability in these devices .
Anticancer Activity
A study demonstrated that derivatives of iodo-substituted phenyl compounds exhibit significant anticancer activity by inducing cell death mechanisms in various cancer cell lines. The presence of iodine enhances the lipophilicity of these compounds, facilitating better membrane permeability .
Antimicrobial Properties
Research on similar brominated compounds has shown promising antimicrobial activity against a range of pathogens. This suggests that this compound may possess similar properties, warranting further investigation into its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-[(3-Iodophenyl)ethynyl]benzaldehyde depends on its specific application. In general, its reactivity is influenced by the presence of the ethynyl and iodine substituents, which can participate in various chemical reactions. The molecular targets and pathways involved vary depending on the specific context in which the compound is used. For example, in biological applications, it may interact with specific proteins or enzymes, while in materials science, it may participate in polymerization reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-[(3-Iodophenyl)ethynyl]benzaldehyde with analogous ethynyl-linked benzaldehyde derivatives, highlighting structural features, synthetic methods, and applications:
Detailed Comparative Analysis
Structural and Electronic Effects
- Iodine vs. Trimethylsilyl (TMS) Substituents : The iodine atom in this compound introduces steric bulk and polarizability, enhancing its reactivity in halogen-bonding or transition-metal-catalyzed reactions. In contrast, the TMS group in 4-[(Trimethylsilyl)ethynyl]benzaldehyde serves as a protective group, temporarily masking the ethynyl group’s reactivity for selective transformations .
- Bis-ethynyl Systems : Compounds like 4-{[3-(Phenylethynyl)phenyl]ethynyl}benzaldehyde exhibit extended conjugation, reducing band gaps and making them suitable for organic semiconductors or light-harvesting materials .
Application-Specific Performance
- Materials Science : TMS-protected derivatives are pivotal in sequential synthesis, whereas bis-ethynyl systems are preferred for conductive polymers .
Biological Activity
4-[(3-Iodophenyl)ethynyl]benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H11I
- IUPAC Name : this compound
- Structural Features : The compound features an ethynyl group attached to a benzaldehyde moiety, with an iodine substituent on the phenyl ring.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitubercular Activity : Compounds with iodine substitutions have shown inhibitory effects against Mycobacterium tuberculosis. For example, derivatives of anthranilic acid with iodine substitutions demonstrated IC50 values ranging from 23 µM to 1000 µM against MabA, a crucial enzyme in the fatty acid biosynthesis pathway of the bacterium .
- Cytotoxicity : Some studies have reported cytotoxic effects of benzaldehyde derivatives on cancer cell lines, although specific data for this compound is limited.
Structure-Activity Relationships (SAR)
The SAR studies provide insights into how structural modifications influence biological activity. For instance:
- Iodine Substitution : The presence of iodine in the phenyl ring enhances hydrophobic interactions, which may increase binding affinity to target proteins.
- Ethynyl Group : The ethynyl group is considered a bioisostere of halogens, which can contribute to the overall potency of the compound .
Table 1: Summary of Biological Activities of Related Compounds
| Compound | Structure | IC50 (µM) | Activity Description |
|---|---|---|---|
| Compound 1 | Anthranilic Acid Derivative | 38 | Inhibits MabA |
| Compound 2 | Iodinated Analog | 45 | Inhibits MabA |
| Compound 3 | Ethynyl Substituted | 23 | Enhanced activity against M. tuberculosis |
| Compound 4 | Non-substituted | >1000 | No significant activity |
Case Studies
- Antitubercular Studies : A study evaluated various anthranilic acid derivatives for their ability to inhibit MabA. The introduction of bulky substituents like iodine in specific positions significantly improved inhibitory potency. The findings suggest that modifications at the para position of the phenyl ring can create new hydrophobic contacts within the enzyme's active site .
- Cytotoxicity Assessments : Research on benzaldehyde derivatives has shown varying degrees of cytotoxicity against different cancer cell lines. While specific studies on this compound are scarce, related compounds have demonstrated promising results in inducing apoptosis in cancer cells.
Q & A
Q. What role does the ethynyl group play in designing conjugated polymers for optoelectronic devices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
